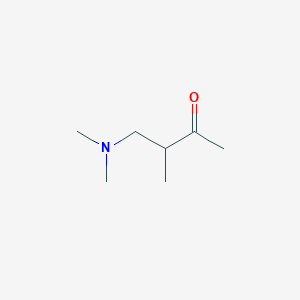

4-(Dimethylamino)-3-methylbutan-2-one

Description

Properties

IUPAC Name |

4-(dimethylamino)-3-methylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6(7(2)9)5-8(3)4/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDABKFFSTRDBBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022275 | |

| Record name | 4-Dimethylamino-3-methyl-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22104-62-7 | |

| Record name | 4-(Dimethylamino)-3-methyl-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22104-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Dimethylamino-3-methyl-2-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022104627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanone, 4-(dimethylamino)-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Dimethylamino-3-methyl-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(dimethylamino)-3-methylbutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-DIMETHYLAMINO-3-METHYL-2-BUTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ2U433BB7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Sophisticated Synthetic Methodologies for 4 Dimethylamino 3 Methylbutan 2 One

Established Reaction Pathways

Traditional methods for the synthesis of 4-(dimethylamino)-3-methylbutan-2-one and related structures rely on fundamental organic reactions. These pathways, while foundational, often face challenges in selectivity and reaction conditions. rsc.org

The Mannich reaction is a three-component condensation that serves as the quintessential method for producing β-amino-carbonyl compounds, also known as Mannich bases. wikipedia.org In its classic form, the reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using an aldehyde (commonly formaldehyde) and a primary or secondary amine (such as dimethylamine). wikipedia.org The core mechanism begins with the formation of an electrophilic iminium ion from the amine and aldehyde, which is then attacked by the enol form of the ketone. wikipedia.orgyoutube.com

For the specific synthesis of 4-(dimethylamino)-3-methylbutan-2-one, the reactants would be 3-methyl-2-butanone (B44728), formaldehyde, and dimethylamine (B145610). However, a significant challenge in this specific reaction is controlling the regioselectivity. The reaction of 3-methyl-2-butanone can lead to a mixture of isomeric β-dimethylamino ketones, making the isolation of the pure desired product difficult. orgsyn.org

To overcome such limitations, contemporary variants of the Mannich reaction have been developed. nih.gov These include one-pot procedures that improve efficiency and the use of pre-formed dialkyl(methylene)ammonium salts, which can provide isomerically pure products by ensuring a specific enol derivative is generated and reacts predictably. rsc.orgorgsyn.org Modern approaches often utilize milder conditions and may be performed in environmentally benign solvents like water or ethanol. rsc.org

Beyond the classic Mannich condensation, other amine-based reactions provide viable pathways to β-aminoketones. A prominent method is the aza-Michael reaction, which involves the conjugate addition of an amine to an α,β-unsaturated ketone. rsc.orgorganic-chemistry.org This approach is often more economically advantageous than Mannich-type reactions. rsc.org For the target compound, this would entail the reaction of dimethylamine with 3-methyl-1-buten-2-one. This reaction can be catalyzed by various agents, including silicon tetrachloride or ceric ammonium (B1175870) nitrate (B79036), often under mild, solvent-free conditions or in aqueous media. organic-chemistry.org

Another advanced condensation strategy is the reductive hydroamination of ynones (α,β-alkynyl ketones). This metal-free cascade method can convert ynones and amines directly into the corresponding β-aminoketones under very mild conditions, offering a broad substrate scope. researchgate.net

| Method | Key Reactants | General Characteristics | Reference |

|---|---|---|---|

| Aza-Michael Addition | Amine + α,β-Unsaturated Ketone | Catalytic, often high yielding, economically favorable. | rsc.orgorganic-chemistry.org |

| Reductive Hydroamination | Amine + Ynone | Metal-free, mild conditions, cascade reaction. | researchgate.net |

Nucleophilic substitution offers a direct and controlled method for forming the crucial C-N bond in β-aminoketones. This pathway involves the reaction of an amine nucleophile with a ketone substrate containing a leaving group on the β-carbon. An example is the synthesis of an isomer of the target compound via the displacement of a chloride ion from 1-chloro-4-methyl-3-pentanone using dimethylamine. orgsyn.org

This reaction typically proceeds via a concerted, single-step mechanism (SN2), where the amine attacks the electrophilic carbon, and the leaving group departs simultaneously. uky.edu The efficiency of this route depends on the nature of the leaving group and the steric hindrance at the electrophilic carbon. The use of such activated precursors allows for precise control over the final structure, avoiding the regioselectivity issues that can plague Mannich reactions. orgsyn.orguky.edu

Advanced Synthetic Strategies

Modern synthetic chemistry prioritizes efficiency, atom economy, and stereochemical control. Advanced strategies for preparing 4-(dimethylamino)-3-methylbutan-2-one reflect these goals, employing sophisticated catalytic systems and stereoselective methods.

The development of catalytic Mannich reactions represents a significant advance, minimizing waste and improving reaction rates and yields. rsc.org A wide array of catalysts has been successfully employed for the synthesis of β-aminoketones. These include Lewis acids like zirconium oxychloride (ZrOCl₂) and bismuth triflate, which activate the imine for nucleophilic attack. organic-chemistry.orgorganic-chemistry.org Nanoparticle catalysts, such as silica-functionalized copper(0) or magnetic Fe₃O₄@PEG-SO₃H, offer high efficiency and the advantage of being recyclable. rsc.org

Organocatalysis, which uses small organic molecules to catalyze reactions, has emerged as a powerful tool. researchgate.net Proline and its derivatives are effective catalysts for direct Mannich-type reactions, operating under mild conditions. organic-chemistry.org More complex bifunctional organocatalysts, such as quinidine (B1679956) thiourea (B124793), can also facilitate these transformations with high efficiency. organic-chemistry.org

| Catalyst Type | Example Catalyst | Typical Reaction | Key Advantages | Reference |

|---|---|---|---|---|

| Lewis Acid | Bismuth Triflate (Bi(OTf)₃) | Three-component Mannich | High yields, rapid reaction. | organic-chemistry.org |

| Nanoparticle | Fe₃O₄@PEG-SO₃H | One-pot Mannich | Recyclable, green solvent (ethanol). | rsc.org |

| Organocatalyst | (R)-β-Proline | Direct, enantioselective Mannich | Metal-free, stereocontrol. | organic-chemistry.org |

| Metal Complex | AgOAc / Amino Acid-Phosphine | Enantioselective Mannich | High enantioselectivity for various imines. | organic-chemistry.org |

Since 4-(dimethylamino)-3-methylbutan-2-one possesses a chiral center at the C3 position, the development of stereoselective syntheses to access specific enantiomers is of high importance, particularly for pharmaceutical applications. Asymmetric Mannich reactions, often guided by chiral organocatalysts like (S)-proline, can favor the formation of one stereoisomer over another (e.g., syn vs. anti). wikipedia.org This allows for the synthesis of an enantiomerically enriched product directly from achiral starting materials. youtube.com

The synthesis of structurally related chiral analogs further highlights the sophistication of modern methods. For instance, the stereospecific synthesis of (-)-(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol, an intermediate for the drug tapentadol, underscores the need to avoid tedious separation techniques like chiral HPLC by building stereochemistry directly into the synthetic route. google.com Similarly, the synthesis of chiral morpholine (B109124) analogs often starts from a commercially available chiral building block, such as (S)-2-(hydroxymethyl)morpholine, to ensure the desired stereochemical outcome in the final molecule. nih.gov These strategies, which include stereocontrolled reductions and intramolecular SN2 displacements, are crucial for producing optically pure compounds. researchgate.net

Solvent-Free Reaction Conditions

A primary goal of green chemistry is to minimize or eliminate the use of volatile organic solvents, which are often associated with environmental and safety concerns. One promising strategy is the development of solvent-free reaction conditions. For the synthesis of α-amino ketones, a class of compounds to which 4-(Dimethylamino)-3-methylbutan-2-one belongs, several solvent-free methods have been explored.

One such method involves the reaction of α-hydroxy ketones with secondary amines using a catalytic amount of an acid like p-toluenesulfonic acid (PTSA) without any solvent. thieme-connect.com This approach, based on the Heyns rearrangement, has proven effective for a variety of α-hydroxy ketones and amines, offering a pathway to α-amino ketones with moderate yields. thieme-connect.com The efficiency of these reactions was found to improve significantly at higher concentrations, underscoring the advantage of solvent-free conditions. thieme-connect.com

Another innovative solvent-free approach is the Strecker synthesis of α-aminonitriles, which can be precursors to α-amino ketones. This method reacts aldehydes or ketones with amines and trimethylsilyl (B98337) cyanide (TMSCN) without any catalyst or solvent. organic-chemistry.org While highly effective for aldehydes, this specific protocol shows better yields with cyclic ketones compared to acyclic ones. organic-chemistry.org The development of such one-pot, solvent-free procedures simplifies the synthesis, reduces waste, and aligns with the principles of green chemistry, making them attractive for industrial applications. organic-chemistry.org

Transition-metal-free direct α-C-H amination of ketones has also been developed, which can be performed under solvent-free conditions. These methods offer operational simplicity and are often insensitive to air, which is a significant practical advantage. organic-chemistry.org

Atom Economy and Efficiency Considerations

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comnih.gov A higher atom economy signifies a greener and less wasteful process. numberanalytics.com The synthesis of 4-(Dimethylamino)-3-methylbutan-2-one can be evaluated based on this principle by comparing different synthetic routes.

Catalytic reactions are generally superior to stoichiometric ones in terms of atom economy because they use only small amounts of a catalyst that is not consumed in the reaction, leading to less byproduct formation. nih.gov For instance, a transition-metal-free direct α-C-H amination of a ketone precursor with dimethylamine, using a catalyst like ammonium iodide and an environmentally benign co-oxidant, presents a highly atom-economical route to α-amino ketones. acs.org This approach avoids the need for pre-functionalization of the starting materials and often proceeds under mild conditions. acs.org

In contrast, classical multi-step syntheses that involve protecting groups or stoichiometric reagents tend to have lower atom economy due to the generation of significant amounts of waste. primescholars.com The table below provides a comparative analysis of hypothetical synthetic routes, highlighting the advantages of modern catalytic methods.

Table 1: Comparative Analysis of Synthetic Routes for 4-(Dimethylamino)-3-methylbutan-2-one

| Feature | Classical Route (e.g., Halogenation followed by Substitution) | Modern Catalytic Route (e.g., Direct C-H Amination) |

|---|---|---|

| Starting Materials | 3-Methylbutan-2-one, Halogenating Agent, Dimethylamine | 3-Methylbutan-2-one, Dimethylamine |

| Key Reagents | Stoichiometric amounts of halogen and base | Catalytic amount of a catalyst (e.g., NH₄I) and a co-oxidant |

| Byproducts | Halide salts, water, other stoichiometric byproducts | Minimal, potentially only water and spent oxidant |

| Atom Economy | Lower | Higher |

| Environmental Impact | Higher due to more significant waste generation | Lower due to reduced waste and milder conditions acs.org |

Elucidating the Reactivity and Mechanistic Pathways of 4 Dimethylamino 3 Methylbutan 2 One

Chemical Reactivity of the Ketone Moiety

The carbonyl group (C=O) in 4-(dimethylamino)-3-methylbutan-2-one is a key site for chemical transformations. The carbon atom of the carbonyl is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles. masterorganicchemistry.com

Nucleophilic addition is a characteristic reaction of aldehydes and ketones. masterorganicchemistry.comlibretexts.org This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon's hybridization changes from sp² to sp³. libretexts.org

Organometallic reagents such as Grignard (R-Mg-X) and organolithium (R-Li) compounds are potent nucleophiles that readily react with ketones. youtube.comlibretexts.orgmasterorganicchemistry.com The reaction of 4-(dimethylamino)-3-methylbutan-2-one with these reagents would involve the nucleophilic attack of the carbanionic R-group on the carbonyl carbon. libretexts.orgyoutube.com This addition results in a new carbon-carbon bond. wikipedia.org Subsequent protonation of the resulting alkoxide intermediate during an acidic workup yields a tertiary alcohol. libretexts.orgmasterorganicchemistry.com

The general mechanism involves two main steps:

Nucleophilic Attack: The organometallic reagent adds to the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. masterorganicchemistry.comlibretexts.org

Protonation: An acidic workup protonates the negatively charged oxygen atom to yield the final alcohol product. masterorganicchemistry.com

Table 1: Nucleophilic Addition with Organometallic Reagents

| Reagent Type | General Formula | Product with 4-(Dimethylamino)-3-methylbutan-2-one (after workup) |

|---|---|---|

| Grignard Reagent | R-Mg-X | 4-(Dimethylamino)-3-methyl-2-R-butan-2-ol |

| Organolithium Reagent | R-Li | 4-(Dimethylamino)-3-methyl-2-R-butan-2-ol |

Note: 'R' represents an alkyl or aryl group from the organometallic reagent.

The ketone functionality of 4-(dimethylamino)-3-methylbutan-2-one can be reduced to a secondary alcohol. This is commonly achieved using complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comyoutube.com These reagents serve as a source of hydride ions (H⁻). masterorganicchemistry.com

Sodium borohydride is a mild reducing agent that effectively reduces aldehydes and ketones. masterorganicchemistry.comcommonorganicchemistry.com The reaction is typically performed in protic solvents like methanol, ethanol, or water. commonorganicchemistry.comchemguide.co.uk The reduction of 4-(dimethylamino)-3-methylbutan-2-one with NaBH₄ would yield 4-(dimethylamino)-3-methylbutan-2-ol. masterorganicchemistry.comyoutube.com

Lithium aluminum hydride is a much stronger reducing agent and will also reduce the ketone to the corresponding alcohol. ic.ac.ukdavuniversity.orgmasterorganicchemistry.com Due to its high reactivity, LiAlH₄ reactions are conducted in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). davuniversity.orgnumberanalytics.com

The mechanism for these reductions involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.orgnumberanalytics.com

Table 2: Reduction of Ketone to Alcohol

| Reducing Agent | Typical Solvent | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol, Water | 4-(Dimethylamino)-3-methylbutan-2-ol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 4-(Dimethylamino)-3-methylbutan-2-ol |

The ketone group can undergo condensation reactions with hydroxylamine (B1172632) (NH₂OH) and hydrazine (B178648) (H₂NNH₂) or its derivatives to form oximes and hydrazones, respectively. wikipedia.orgwikipedia.orglibretexts.org These reactions involve the replacement of the carbonyl oxygen atom with a C=N bond. wikipedia.org

Oxime Formation: The reaction of 4-(dimethylamino)-3-methylbutan-2-one with hydroxylamine produces 4-(dimethylamino)-3-methylbutan-2-one oxime. wikipedia.orgchemeurope.com This reaction is a condensation process where a molecule of water is eliminated. numberanalytics.comnih.gov The mechanism starts with the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to form the oxime. numberanalytics.comnih.gov

Hydrazone Formation: Similarly, reaction with hydrazine forms the corresponding hydrazone, 4-(dimethylamino)-3-methylbutan-2-one hydrazone. wikipedia.orgnumberanalytics.com The reaction mechanism is analogous to oxime formation, involving nucleophilic attack by the hydrazine followed by elimination of a water molecule. nih.govnumberanalytics.comlibretexts.org

Table 3: Formation of Oximes and Hydrazones

| Reagent | Product Class | Specific Product Name |

|---|---|---|

| Hydroxylamine (NH₂OH) | Oxime | 4-(Dimethylamino)-3-methylbutan-2-one oxime |

| Hydrazine (H₂NNH₂) | Hydrazone | 4-(Dimethylamino)-3-methylbutan-2-one hydrazone |

Transformations Involving the Tertiary Amine Functionality

The tertiary amine group, characterized by a nitrogen atom bonded to three carbon atoms and possessing a lone pair of electrons, exhibits distinct reactivity. chemguide.co.uk

The lone pair of electrons on the nitrogen atom of the dimethylamino group allows it to act as a nucleophile. savemyexams.comyoutube.com Tertiary amines can react with alkyl halides in a nucleophilic substitution reaction to form quaternary ammonium (B1175870) salts. chemguide.co.uklibretexts.org In this reaction, the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. chemistryguru.com.sg

For 4-(dimethylamino)-3-methylbutan-2-one, reaction with an alkyl halide (e.g., methyl iodide, CH₃I) would result in the formation of a quaternary ammonium salt. chemguide.co.uk This process converts the neutral tertiary amine into a positively charged quaternary ammonium cation. libretexts.org This reaction can proceed until all hydrogens on an initial ammonia (B1221849) molecule are replaced, culminating in the quaternary ammonium salt which lacks a proton on the nitrogen to be removed. chemguide.co.uklibretexts.org

The lone pair on the nitrogen atom makes the tertiary amine group basic. libretexts.org It can readily accept a proton (H⁺) from an acid to form a tertiary ammonium ion. This acid-base reaction is a fundamental property of amines.

The basicity of the amine can influence other reactions within the molecule. For instance, in an acidic medium, the nitrogen atom will be protonated. This protonation has significant electronic consequences:

Increased Electrophilicity of the Ketone: The formation of a positive charge on the nitrogen atom creates a strong electron-withdrawing inductive effect. This effect is transmitted through the carbon chain, making the carbonyl carbon even more electron-deficient (more electrophilic) and thus more susceptible to attack by weak nucleophiles.

Catalysis: The protonation of the carbonyl oxygen can also occur, which activates the ketone towards nucleophilic attack. The basicity of the dimethylamino group can influence the equilibrium of this protonation.

The interplay between the basicity of the amine and the reactivity of the ketone is crucial in designing synthetic strategies involving 4-(dimethylamino)-3-methylbutan-2-one, as the pH of the reaction medium can be used to modulate the reactivity of the molecule. fiveable.me

Table of Mentioned Compounds

| Compound Name |

|---|

| 4-(Dimethylamino)-3-methylbutan-2-one |

| 4-(Dimethylamino)-3-methylbutan-2-ol |

| 4-(Dimethylamino)-3-methyl-2-R-butan-2-ol |

| 4-(Dimethylamino)-3-methylbutan-2-one oxime |

| 4-(Dimethylamino)-3-methylbutan-2-one hydrazone |

| Lithium Aluminum Hydride |

| Sodium Borohydride |

| Grignard Reagent |

| Organolithium Reagent |

| Hydroxylamine |

| Hydrazine |

| Methyl Iodide |

| Quaternary ammonium salt |

| Diethyl ether |

| Tetrahydrofuran (THF) |

| Methanol |

Exploration of Adjacent Stereogenic Center Reactivity

The stereocenter at the C3 position of 4-(dimethylamino)-3-methylbutan-2-one, adjacent to the carbonyl group, significantly influences its reactivity. Reactions involving either the ketone or the amino group can be affected by the stereochemistry at this center, and conversely, reactions can be designed to control the stereochemical outcome.

The stereoselective synthesis of β-amino ketones is a topic of considerable interest in organic chemistry, with the Mannich reaction being a primary method for their preparation. nih.govresearchgate.netwikipedia.org In the context of 4-(dimethylamino)-3-methylbutan-2-one, the stereochemistry of the final product can be influenced by the choice of reactants and catalysts in a Mannich-type synthesis. Asymmetric Mannich reactions, often employing chiral catalysts like proline or its derivatives, can direct the formation of a specific enantiomer or diastereomer. wikipedia.orgwikipedia.org

Furthermore, the existing stereocenter can direct the stereochemical course of subsequent reactions. For instance, the reduction of the ketone group can lead to the formation of diastereomeric amino alcohols. The facial selectivity of the hydride attack on the carbonyl can be influenced by the steric hindrance and electronic effects of the adjacent methyl and dimethylaminomethyl groups. A study on the reduction of the closely related 4-(diethylamino)-3-methylbutan-2-one using sodium borohydride has been reported, yielding the corresponding amino alcohol, demonstrating a key reaction pathway for this class of compounds. researchgate.net

Mechanistic Studies and Reaction Kinetics

Understanding the mechanistic pathways and kinetics of reactions involving 4-(dimethylamino)-3-methylbutan-2-one is crucial for optimizing reaction conditions and achieving desired products.

The kinetics of the Mannich reaction, a fundamental process for synthesizing β-aminoketones, have been studied. tandfonline.comresearchgate.net These studies often reveal complex kinetic profiles dependent on pH and the nature of the reactants. For the formation of β-aminoketones in general, the reaction mechanism typically starts with the formation of an iminium ion from the amine and an aldehyde. wikipedia.org This is followed by the attack of an enol or enolate, derived from the ketone, on the iminium ion. wikipedia.org In acidic media, the reaction is thought to involve the reaction of a carbonium ion with the active hydrogen compound, while in basic media, it may involve the reaction of a carbanion with an aminomethylol. datapdf.com

Table 1: Representative Kinetic Data for a Mannich-Type Reaction (Note: This table presents illustrative data based on general findings for Mannich reactions and does not represent specific experimental data for 4-(Dimethylamino)-3-methylbutan-2-one)

| Temperature (K) | Initial Concentration of Aldehyde (M) | Initial Concentration of Amine (M) | Initial Concentration of Ketone (M) | Observed Rate Constant (k_obs) (M⁻¹s⁻¹) |

|---|---|---|---|---|

| 298 | 0.1 | 0.1 | 0.1 | 0.005 |

| 308 | 0.1 | 0.1 | 0.1 | 0.012 |

While specific studies detailing the catalytic activity of 4-(dimethylamino)-3-methylbutan-2-one are not extensively documented in readily available literature, compounds of this class, particularly those with accessible amine functionalities, have the potential to act as nucleophilic catalysts. This is analogous to the well-established role of 4-(dimethylamino)pyridine (DMAP) in promoting acylation and esterification reactions. The tertiary amine in 4-(dimethylamino)-3-methylbutan-2-one can act as a nucleophile, attacking an acylating agent (like an anhydride (B1165640) or acyl chloride) to form a highly reactive acyl-ammonium intermediate. This intermediate is then more susceptible to attack by a nucleophile, such as an alcohol, to form the corresponding ester, regenerating the aminoketone catalyst in the process.

The presence of multiple reactive sites in 4-(dimethylamino)-3-methylbutan-2-one—the ketone carbonyl, the α-protons, and the tertiary amine—makes selectivity a key consideration in its reactions.

Chemoselectivity : This refers to the preferential reaction of one functional group over another. masterorganicchemistry.com For example, the reduction of the ketone with a mild reducing agent like sodium borohydride would be a chemoselective transformation, leaving the amino group intact. researchgate.net Conversely, reactions targeting the amine, such as quaternization with an alkyl halide, could be performed without affecting the ketone under appropriate conditions.

Regioselectivity : This concerns the site of bond formation. masterorganicchemistry.com In reactions where 4-(dimethylamino)-3-methylbutan-2-one acts as a nucleophile via its enolate, the regioselectivity of enolate formation is important. Deprotonation can occur on either side of the carbonyl group, leading to different constitutional isomers. The methyl group at the C3 position introduces steric hindrance that can influence which α-proton is abstracted.

Stereoselectivity : As discussed in section 3.3, this is the preferential formation of one stereoisomer over another. masterorganicchemistry.com Due to the chiral center at C3, reactions at the adjacent carbonyl group or those that create a new stereocenter can proceed with diastereoselectivity. The stereochemical outcome of such reactions is a critical aspect of utilizing 4-(dimethylamino)-3-methylbutan-2-one in asymmetric synthesis.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-(Dimethylamino)-3-methylbutan-2-one |

| 4-(Diethylamino)-3-methylbutan-2-one |

| Sodium borohydride |

| Benzaldehyde |

| Acetophenone |

| Aniline (B41778) |

| Proline |

Advanced Spectroscopic Characterization and Computational Chemistry Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural determination of 4-(Dimethylamino)-3-methylbutan-2-one. Both one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques are employed to map the complete atomic connectivity. nih.gov

Multi-dimensional NMR experiments are critical for assembling the molecular framework by establishing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 4-(Dimethylamino)-3-methylbutan-2-one, a COSY spectrum would be expected to show a key correlation between the methine proton (H3) and the protons of the adjacent methylene (B1212753) group (H4). It would also show coupling between the methine proton (H3) and the protons of the methyl group attached to it (C10).

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). sdsu.educolumbia.edu It is highly sensitive and allows for the definitive assignment of carbon signals based on their attached protons. columbia.edu For instance, the signal for the carbonyl carbon (C2), which has no attached protons, would be absent in an HSQC spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |

| 1 (CH₃) | ~2.1 | ~28 | - | C2, C3 |

| 2 (C=O) | - | ~210 | - | - |

| 3 (CH) | ~2.8 | ~48 | H4, H10 | C1, C2, C4, C5, C10 |

| 4 (CH₂) | ~2.4 | ~60 | H3 | C2, C3, C5 |

| 5 (N(CH₃)₂) | - | - | - | - |

| 6, 7 (N-CH₃) | ~2.2 | ~45 | - | C4 |

| 10 (C-CH₃) | ~1.1 | ~16 | H3 | C2, C3, C4 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

The single bonds within 4-(Dimethylamino)-3-methylbutan-2-one (specifically the C3-C4 and C4-N5 bonds) allow for rotational freedom, leading to multiple possible conformations. Dynamic NMR studies, such as variable temperature (VT) NMR, can be used to investigate these conformational dynamics. copernicus.org By tracking changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers to rotation around these bonds and identify the most stable conformer populations at different temperatures. copernicus.org At room temperature, if the rotation is fast on the NMR timescale, an averaged spectrum is observed. If the rotation is slow, distinct signals for different conformers may be visible. copernicus.org

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, offering valuable clues to its structure. The molecular ion peak (M+) for 4-(Dimethylamino)-3-methylbutan-2-one would appear at an m/z of 129, corresponding to its molecular weight. nih.govsielc.com The fragmentation of the molecular ion is driven by the presence of the ketone and tertiary amine functional groups.

The primary fragmentation pathways are predicted to be alpha-cleavages adjacent to these functional groups, as these lead to the formation of stable carbocations or radical species. libretexts.orgyoutube.com

Alpha-Cleavage at the Ketone: Cleavage of the bond between C2 and C3 can result in an acylium ion, [CH₃CO]⁺, with an m/z of 43. libretexts.orgmiamioh.edu

Alpha-Cleavage at the Amine: The bond cleavage between C3 and C4 is another likely pathway. However, the most characteristic fragmentation for aliphatic amines is the cleavage of a C-C bond adjacent to the C-N bond (in this case, the C3-C4 bond) to form a stable, resonance-stabilized iminium ion. libretexts.orgyoutube.com This process would generate the [CH₂=N(CH₃)₂]⁺ ion, which would produce a strong signal, often the base peak, at m/z 58.

Table 2: Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 129 | [C₇H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 86 | [M - CH₃CO]⁺ | Alpha-cleavage at C2-C3 |

| 58 | [CH₂N(CH₃)₂]⁺ | Alpha-cleavage at C3-C4 (Iminium ion formation) |

| 43 | [CH₃CO]⁺ | Alpha-cleavage at C2-C3 (Acylium ion formation) |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. youtube.comazom.com

The IR spectrum of 4-(Dimethylamino)-3-methylbutan-2-one is dominated by a very strong and sharp absorption band characteristic of the carbonyl (C=O) group stretch, typically appearing around 1715 cm⁻¹. Other significant peaks correspond to the stretching and bending vibrations of C-H and C-N bonds. nih.gov Raman spectroscopy provides complementary information, particularly for non-polar bonds, and helps to build a complete vibrational profile of the molecule. azom.com

Table 3: Key Vibrational Frequencies for 4-(Dimethylamino)-3-methylbutan-2-one

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity (IR) |

| ~2970-2850 | C-H Stretch | Aliphatic CH, CH₂, CH₃ | Medium to Strong |

| ~1715 | C=O Stretch | Ketone | Strong, Sharp |

| ~1465, ~1370 | C-H Bend | CH₂, CH₃ | Medium |

| ~1260-1020 | C-N Stretch | Tertiary Amine | Medium to Weak |

Computational Chemistry and Theoretical Investigations

Theoretical investigations using computational chemistry provide a deeper understanding of the molecule's intrinsic properties, complementing experimental findings.

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and electronic properties of molecules. researchgate.net By employing functionals such as B3LYP or M06-2X with an appropriate basis set (e.g., 6-31G(d,p)), researchers can calculate the molecule's lowest energy conformation (optimized geometry), including precise bond lengths and angles. researchgate.netconicet.gov.ar

These calculations also yield insights into the electronic structure, such as the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the electron-rich dimethylamino group, indicating this is the likely site of electron donation. The LUMO is often centered around the electron-deficient carbonyl group, suggesting it is the primary site for accepting electrons. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity. conicet.gov.ar

Applications and Derivatization in Advanced Organic Synthesis

Role as a Precursor in Complex Heterocyclic Synthesis

β-Amino ketones are well-established precursors for a variety of heterocyclic compounds. The presence of a nucleophilic nitrogen and electrophilic carbonyl, along with protons on the α-carbons, allows for participation in numerous cyclization and condensation reactions. 4-(Dimethylamino)-3-methylbutan-2-one can serve as a ketone equivalent, or it can undergo in situ elimination of dimethylamine (B145610) to form a reactive α,β-unsaturated ketone intermediate, further expanding its synthetic utility.

Quinolines are a vital class of N-heterocycles found in many natural products and pharmaceuticals. nih.gov Several classic named reactions for quinoline (B57606) synthesis utilize ketone substrates, for which 4-(dimethylamino)-3-methylbutan-2-one can serve as a synthon.

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone. nih.govrsc.org 4-(Dimethylamino)-3-methylbutan-2-one can provide the necessary ketone component. The reaction, typically catalyzed by acid or base, proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline ring. nih.gov The use of a substituted β-amino ketone can lead to the regioselective formation of polysubstituted quinolines. rsc.org

Combes Quinoline Synthesis: The Combes synthesis reacts an aniline (B41778) with a β-diketone under acidic conditions. wikipedia.orgwikiwand.com While not a β-diketone itself, 4-(dimethylamino)-3-methylbutan-2-one's structural similarity to 1,3-dicarbonyl compounds allows it to participate in related cyclization reactions. The mechanism involves the formation of a Schiff base intermediate, which then undergoes acid-catalyzed cyclization and dehydration. wikipedia.orgyoutube.com

Doebner-von Miller Reaction: This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.org 4-(Dimethylamino)-3-methylbutan-2-one can readily undergo elimination of the dimethylamino group to generate the α,β-unsaturated ketone, 3-methyl-3-buten-2-one, in situ. This reactive intermediate can then react with an aniline in the presence of an acid catalyst to yield a substituted quinoline.

Table 1: Quinoline Synthesis Reactions Applicable to 4-(Dimethylamino)-3-methylbutan-2-one

| Named Reaction | Reactant Type | Role of 4-(Dimethylamino)-3-methylbutan-2-one | Key Intermediates |

|---|---|---|---|

| Friedländer Synthesis | Ketone + 2-Aminoaryl Aldehyde/Ketone | Ketone component | Aldol adduct, Imine |

| Combes Synthesis | β-Diketone + Aniline | Ketone synthon | Schiff base, Enamine |

| Doebner-von Miller | α,β-Unsaturated Ketone + Aniline | Precursor to α,β-unsaturated ketone | Michael adduct, Schiff base |

The 1,3-relationship of the amine and ketone functionalities in 4-(dimethylamino)-3-methylbutan-2-one makes it an ideal precursor for five-membered heterocyclic rings like pyrazoles.

Pyrazole (B372694) Synthesis: The most common route to pyrazoles is the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648), known as the Knorr pyrazole synthesis. wikipedia.orgresearchgate.net As a ketone with a β-amino group, 4-(Dimethylamino)-3-methylbutan-2-one can react with hydrazine or its derivatives. The reaction proceeds by initial formation of a hydrazone at the ketone carbonyl, followed by intramolecular nucleophilic attack of the second hydrazine nitrogen with concomitant elimination of the dimethylamino group to afford the pyrazole ring. researchgate.netchim.it This cyclocondensation is a highly effective method for constructing substituted pyrazoles. nih.gov The use of substituted hydrazines allows for the synthesis of N-functionalized pyrazoles. nih.gov

Utilization as a Building Block for Scaffolds with Chiral Centers

The development of new drugs increasingly relies on the use of chiral building blocks to ensure stereospecific interactions with biological targets. enamine.netyale.edu 4-(Dimethylamino)-3-methylbutan-2-one possesses a stereocenter at the C-3 position, making its enantiomerically pure forms valuable starting materials for asymmetric synthesis. sigmaaldrich.com

A key transformation is the stereoselective reduction of the ketone functionality to a hydroxyl group, yielding a 1,3-amino alcohol. These structures are important motifs in many biologically active natural products and pharmaceutical agents. acs.org The reduction of β-amino ketones can be highly diastereoselective, with the existing chiral center at C-3 directing the approach of the reducing agent to the carbonyl face. acs.orgacs.org The choice of reducing agent and the nature of the nitrogen substituent can control the formation of either the syn or anti diastereomer. nih.gov For instance, reduction with sodium borohydride (B1222165) (NaBH₄) may yield a mixture of diastereomers, while more complex reagents like samarium(II) iodide (SmI₂) in the presence of specific additives can provide high selectivity for one isomer. acs.orgnih.gov This controlled introduction of a second stereocenter makes 4-(Dimethylamino)-3-methylbutan-2-one a powerful tool for constructing complex chiral scaffolds.

Development of Chiral Ligands and Organocatalysts

Chiral ligands and organocatalysts are fundamental tools in modern asymmetric synthesis. yale.edu While 4-(Dimethylamino)-3-methylbutan-2-one itself is not typically used directly as a ligand, its derivatives, particularly the chiral 1,3-amino alcohols obtained from its reduction (as described in section 5.2), are classic backbones for such applications.

Chiral amino alcohols can be readily converted into a wide array of ligands for metal-catalyzed reactions. The nitrogen and oxygen atoms can coordinate to a metal center, creating a defined chiral environment that influences the stereochemical outcome of a reaction. Furthermore, derivatives of 4-(dimethylamino)pyridine (DMAP) are known to be powerful nucleophilic catalysts, and creating planar-chiral versions of these heterocycles has led to effective enantioselective catalysts. scispace.com The amino group in derivatives of 4-(Dimethylamino)-3-methylbutan-2-one could potentially be incorporated into more complex ligand frameworks, suggesting its utility in the rational design of new catalytic systems.

Integration into Materials Science Precursors (e.g., polymers, specialty chemicals)

The functional groups within 4-(Dimethylamino)-3-methylbutan-2-one provide handles for its incorporation into larger molecular architectures, including polymers and specialty chemicals. β-enamino ketones, which are closely related to and can be formed from β-amino ketones, are versatile intermediates used in the synthesis of a wide range of compounds, including those with applications in materials science. acgpubs.orgnih.gov

Recent research has shown that polymers based on β-amino acids, such as poly-β-peptides and poly-β-peptoids, can be synthesized via the polymerization of β-amino acid N-thiocarboxyanhydrides (β-NTAs). digitellinc.com These polymers are of interest as biomimetic materials due to their resistance to proteolysis. While 4-(Dimethylamino)-3-methylbutan-2-one is not a β-amino acid, its core structure represents a potential starting point for the synthesis of novel monomers for specialty polymers and functional materials.

Diversification through Functional Group Transformations

The synthetic versatility of 4-(Dimethylamino)-3-methylbutan-2-one is greatly enhanced by the number of transformations its functional groups can undergo. rsc.orgorganic-chemistry.org These reactions allow for the creation of a diverse library of compounds from a single starting material.

Reduction of the Ketone: As previously mentioned, the ketone can be reduced to a secondary alcohol using various reducing agents like NaBH₄ or LiAlH₄, leading to the formation of 1,3-amino alcohols. youtube.comacs.orgnih.gov

Reactions at the Carbonyl Group: The ketone can react with amines and their derivatives. For example, reaction with hydroxylamine (B1172632) hydrochloride yields the corresponding oxime. rsc.org It can also form imines and enamines, which are key intermediates in many C-C bond-forming reactions. libretexts.org

Elimination to Form an Enone: The dimethylamino group can function as a leaving group, particularly under thermal or acid/base-catalyzed conditions, to generate 3-methyl-3-buten-2-one. This α,β-unsaturated ketone is a valuable Michael acceptor and can participate in a host of conjugate addition reactions with various nucleophiles. nih.gov

Modification of the Amino Group: While the tertiary amine is relatively stable, it can be quaternized with alkyl halides to form ammonium (B1175870) salts, which can alter the molecule's solubility and reactivity, and potentially enhance the leaving group ability of the amino moiety.

Table 2: Key Functional Group Transformations of 4-(Dimethylamino)-3-methylbutan-2-one

| Functional Group | Reaction Type | Reagent(s) | Product Type |

|---|---|---|---|

| Ketone | Reduction | NaBH₄, SmI₂, LiAlH₄ | 1,3-Amino alcohol |

| Ketone | Oximation | NH₂OH·HCl, Pyridine | Oxime |

| Amine/Alkane | Elimination | Heat or Acid/Base | α,β-Unsaturated Ketone |

| Ketone | Imine Formation | Primary Amine (R-NH₂) | Imine |

| Amine | Quaternization | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt |

Advanced Analytical Methodologies for Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 4-(Dimethylamino)-3-methylbutan-2-one. It is extensively used for purity determination and for the separation, identification, and quantification of process-related impurities and degradation products.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of 4-(Dimethylamino)-3-methylbutan-2-one due to the compound's polarity. sielc.com Method development focuses on optimizing separation parameters to achieve a robust and reliable analytical procedure.

A typical RP-HPLC method for 4-(Dimethylamino)-3-methylbutan-2-one can be developed using a C18 column. researchgate.net A simple mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid is effective. sielc.com The use of formic acid is particularly advantageous for methods intended to be compatible with mass spectrometry (MS) detection. sielc.comsielc.com The development process involves a systematic evaluation of column chemistry, mobile phase composition (including organic modifier content and pH), and detector wavelength to ensure adequate resolution between the main compound and any potential impurities. researchgate.netvscht.cz For instance, a gradient elution, where the concentration of the organic solvent is increased over time, is often employed to separate compounds with a wide range of polarities. researchgate.net Validation of the developed method according to ICH guidelines ensures its linearity, accuracy, precision, and robustness. researchgate.net

Table 1: Illustrative RP-HPLC Method Parameters for Analysis of 4-(Dimethylamino)-3-methylbutan-2-one

| Parameter | Condition | Source |

| Column | Newcrom R1 or equivalent C18, (e.g., 4.6 x 250 mm, 3-5 µm) | sielc.com, researchgate.net |

| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid | sielc.com |

| Mobile Phase B | Acetonitrile (MeCN) | sielc.com |

| Elution Mode | Gradient or Isocratic | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV, typically at a low wavelength (e.g., 210-240 nm) | nih.gov |

| Column Temperature | Ambient or controlled (e.g., 30-50 °C) | nih.gov |

Scalability to Preparative Separations

A significant advantage of a well-developed analytical HPLC method is its scalability to preparative chromatography. sielc.comsielc.com Preparative HPLC is a powerful purification technique used to isolate larger quantities of a specific compound, such as the active pharmaceutical ingredient itself or impurities for structural elucidation. nih.gov The liquid chromatography method developed for 4-(Dimethylamino)-3-methylbutan-2-one is scalable and can be effectively used for the isolation of impurities in a preparative separation setup. sielc.com This involves using a larger column with the same stationary phase chemistry and proportionally increasing the mobile phase flow rate to handle higher sample loads. This allows for the purification of milligrams to grams of material with high purity.

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is the gold standard for the separation and identification of volatile and semi-volatile compounds. nih.govuah.edu While 4-(Dimethylamino)-3-methylbutan-2-one can be analyzed by GC-MS, its primary utility in quality control is for the analysis of volatile impurities. nih.gov These may include residual solvents from the manufacturing process or low molecular weight degradation products.

The analysis typically involves headspace (HS) sampling or solid-phase microextraction (SPME), where volatile components are extracted from the sample matrix before injection into the GC system. nih.govnih.gov The GC separates the individual components, which are then detected and identified by the mass spectrometer based on their unique mass spectra. gcms.czsemanticscholar.org The NIST spectral library contains an entry for 4-(Dimethylamino)-3-methylbutan-2-one, confirming its amenability to GC-MS analysis and providing a reference spectrum for identification. nih.gov

Table 2: Representative GC-MS Method Parameters for Volatile Impurity Analysis

| Parameter | Condition | Source |

| Sampling Technique | Headspace (HS) or Solid-Phase Microextraction (SPME) | nih.gov, semanticscholar.org |

| GC Column | Mid-polarity capillary column (e.g., TRB-1701 or equivalent) | researchgate.net |

| Carrier Gas | Helium | researchgate.net |

| Injector Temperature | 250 °C | semanticscholar.org |

| Oven Program | Start at 40°C, ramp to 230°C | researchgate.net, semanticscholar.org |

| Detector | Mass Spectrometer (MS) | gcms.cz |

| MS Mode | Electron Ionization (EI), Scan range m/z 33-550 | semanticscholar.org |

Enantiomeric Excess Determination using Chiral Chromatography

The structure of 4-(Dimethylamino)-3-methylbutan-2-one contains a chiral center at the carbon in the third position of the butanone backbone. Molecules with a chiral center can exist as two non-superimposable mirror images called enantiomers. gcms.cz Since enantiomers can have different pharmacological properties, it is crucial to control the stereochemical purity of the compound. nih.gov Chiral chromatography is the definitive method for separating enantiomers and determining the enantiomeric excess (ee) of a sample. researchgate.net

This separation can be achieved using either chiral HPLC or chiral GC, which employ a chiral stationary phase (CSP). nih.govnih.gov These phases create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. sigmaaldrich.com

For chiral HPLC, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for a wide range of compounds. nih.govresearchgate.net The choice of mobile phase (normal-phase, reversed-phase, or polar organic) and additives can dramatically influence the enantioselective interaction and resolution. researchgate.net For a related compound, 4-dimethylaminoblebbistatin, a normal-phase system with a basic additive was shown to provide good resolution on a cellulose-based column. researchgate.net

For chiral GC, capillary columns with a stationary phase containing a cyclodextrin (B1172386) derivative are commonly used. nih.gov Method development involves screening different types of chiral columns and optimizing GC parameters like the temperature program and carrier gas flow rate to achieve baseline separation of the enantiomers. nih.gov

Table 3: Exemplary Approaches for Chiral Separation

| Technique | Chiral Stationary Phase (CSP) | Mobile/Carrier Phase Example | Source |

| Chiral HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol/Diethylamine | researchgate.net |

| Chiral GC | Cyclodextrin Derivative (e.g., Rt-bDEXse) | Helium | nih.gov |

Future Directions and Emerging Research Avenues

Development of Novel and More Efficient Synthetic Routes

While established methods for synthesizing α-amino ketones exist, future research will likely focus on developing more efficient, sustainable, and versatile synthetic strategies. The classic approach often involves multiple steps, including protecting group manipulations, which can be inefficient. nih.gov Emerging methodologies in the broader field of amino ketone synthesis point toward several promising avenues.

One key area is the advancement of catalytic direct α-C-H amination of ketones. organic-chemistry.org This avoids the need for pre-functionalization of the ketone substrate, making the process more atom-economical. Research into iron-catalyzed oxidative coupling of ketones with amines or copper-catalyzed direct α-amination presents a pathway to simpler and more environmentally friendly syntheses. organic-chemistry.org Another innovative approach involves a one-pot strategy using N-bromosuccinimide to mediate the conversion of benzylic secondary alcohols and amines into α-amino ketones, a process that proceeds through oxidation, α-bromination, and nucleophilic substitution. organic-chemistry.org

Biocatalysis offers a highly specific and green alternative. Enzymes such as α-oxoamine synthases can produce α-amino ketones stereospecifically in a single step from common amino acids, entirely avoiding the need for protecting groups. nih.gov Engineering amine dehydrogenases for the asymmetric reductive amination of α-hydroxy ketones is another powerful biocatalytic strategy that could be adapted for derivatives of 4-(Dimethylamino)-3-methylbutan-2-one. nih.gov

Future synthetic routes could also explore novel catalytic enantioselective methods. Palladium-catalyzed asymmetric arylation of α-keto imines and Brønsted acid-catalyzed transfer hydrogenation of α-keto ketimines are at the forefront of producing chiral α-amino ketones with high enantioselectivity. nih.govacs.org Applying these advanced catalytic systems could enable the synthesis of specific stereoisomers of 4-(Dimethylamino)-3-methylbutan-2-one derivatives, opening doors to new applications in stereoselective synthesis and pharmaceuticals.

Table 1: Comparison of Potential Future Synthetic Strategies

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The bifunctional nature of 4-(Dimethylamino)-3-methylbutan-2-one makes it a versatile building block. nih.gov Future research is expected to move beyond its known reactions to explore novel and unprecedented transformations. One exciting frontier is the use of umpolung, or reactivity reversal. While ketones are typically electrophilic at the carbonyl carbon, strategies that make this position nucleophilic could lead to entirely new bond formations. An umpolung strategy has been reported for the enantioselective α-functionalization of ketones, where masked ketone electrophiles react with a wide range of nucleophiles under iridium catalysis. springernature.comresearchgate.net

The development of radical-based functionalizations also presents a significant opportunity. rsc.org Organocatalytic radical aminoacylation of alkenes, using aldehydes and N-radical precursors, has been shown to produce β-aminoketones, demonstrating the potential for radical pathways to construct complex molecules under mild, metal-free conditions. researchgate.net Investigating the radical α-C(sp³)–H functionalization of 4-(Dimethylamino)-3-methylbutan-2-one could allow for the introduction of diverse substituents, creating a library of novel derivatives. rsc.org

Furthermore, the compound's amino and ketone groups can be used as directing groups or internal catalysts for complex cascade reactions. Research could focus on designing intramolecular reactions that leverage both functionalities to construct complex heterocyclic systems in a single, efficient step.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a major trend in the chemical industry, offering improved safety, efficiency, and scalability. nih.govresearchgate.net Recent studies have demonstrated the successful synthesis of β-aminoketones in continuous flow reactors, achieving high yields with residence times of less than 90 seconds. nih.govbohrium.com A key challenge in these systems is the precipitation of salt byproducts, which can lead to reactor clogging. researchgate.net Future research could focus on optimizing reactor design and reaction conditions to enable the robust, clog-free continuous production of 4-(Dimethylamino)-3-methylbutan-2-one and its derivatives.

In parallel, automated synthesis platforms are revolutionizing chemical discovery. sigmaaldrich.com These systems combine robotics with artificial intelligence to design, execute, and analyze chemical reactions at an unprecedented speed. youtube.com Integrating the synthesis of 4-(Dimethylamino)-3-methylbutan-2-one derivatives into an automated platform would allow for the high-throughput screening of reaction conditions and the rapid generation of a library of new compounds for testing in various applications. Platforms like the Synple automated synthesizer, which uses pre-filled reagent cartridges for reactions like reductive amination and amide formation, could be adapted for this purpose. sigmaaldrich.com

Computational Design of New Derivatives with Tunable Properties

Computational chemistry provides powerful tools for designing molecules with desired properties before they are ever synthesized in a lab. figshare.comresearchgate.net Using methods like Density Functional Theory (DFT), researchers can predict the electronic and structural properties of derivatives of 4-(Dimethylamino)-3-methylbutan-2-one. researchgate.net

Future research will likely involve the computational design of new derivatives with precisely tuned properties. For example, by modifying the substituents on the nitrogen atom or the carbon backbone, it may be possible to alter the compound's nucleophilicity, steric hindrance, or electronic characteristics. This could lead to the development of new organocatalysts with enhanced activity or selectivity. Computational studies could also be used to design derivatives that are precursors for advanced materials, predicting their ability to interact with surfaces or other molecules. Research into the computational design of protein catalysts for reactions like the Morita-Baylis-Hillman reaction showcases how active sites can be engineered for specific bond formations, a principle that can be applied to designing small molecule catalysts as well. nih.gov

Table 2: Potential Tunable Properties via Computational Design

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the design of complex, functional architectures held together by non-covalent interactions such as hydrogen bonds, π-π stacking, and electrostatic forces. amu.edu.plnih.gov The self-assembly of simple building blocks like amino acids into ordered nanostructures is a testament to the power of this approach. nih.govnih.gov

While 4-(Dimethylamino)-3-methylbutan-2-one itself has limited functionality for extensive self-assembly, its derivatives hold significant promise. By replacing the dimethylamino group with primary or secondary amines, or by introducing aromatic or other functional groups, derivatives can be created that are capable of forming predictable supramolecular structures. The presence of both a hydrogen-bond accepting ketone group and hydrogen-bond donating/accepting amine functionalities provides the necessary components for forming extended networks.

Future research could explore the self-assembly of these custom-designed derivatives into functional materials. Potential applications include the formation of hydrogels for drug delivery or cell culture, the creation of ordered films on surfaces with specific catalytic or electronic properties, and the development of molecular sensors where binding events disrupt the supramolecular assembly. nih.gov

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for 4-(dimethylamino)-3-methylbutan-2-one, and how can purity be validated? A:

- Synthesis: The compound is typically synthesized via alkylation of 3-methylbutan-2-one with dimethylamine under basic conditions. A Mannich reaction may also be employed, involving ketones, amines, and formaldehyde .

- Purity Validation: Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm). Confirm structural integrity via - and -NMR to identify characteristic signals: δ ~2.2 ppm (dimethylamino protons) and δ ~210 ppm (ketone carbonyl carbon) .

Advanced Mechanistic Studies

Q: How can reaction mechanisms involving 4-(dimethylamino)-3-methylbutan-2-one be investigated under varying catalytic conditions? A:

- Methodology: Use kinetic isotope effects (KIE) or density functional theory (DFT) calculations to study intermediates. For example, monitor deuterium labeling at the β-carbon of the ketone to assess proton transfer steps.

- Contradictions: Discrepancies in rate constants under acidic vs. basic conditions may arise due to competing pathways (e.g., enolate formation vs. nucleophilic attack). Resolve via in-situ IR spectroscopy to track carbonyl group reactivity .

Safety and Handling Protocols

Q: What are the critical safety considerations when handling 4-(dimethylamino)-3-methylbutan-2-one in laboratory settings? A:

- Hazard Mitigation: Wear nitrile gloves, safety goggles, and a lab coat. Avoid inhalation of aerosols; use fume hoods for synthesis steps.

- Emergency Protocols: In case of skin contact, wash immediately with water for 15 minutes. For eye exposure, rinse with saline solution and seek medical attention. Note that the compound may release toxic gases (e.g., NO) under decomposition .

Analytical Challenges in Structural Confirmation

Q: How can researchers address ambiguities in spectral data for 4-(dimethylamino)-3-methylbutan-2-one? A:

- Advanced Techniques: Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. X-ray crystallography provides definitive confirmation of molecular geometry, as demonstrated for structurally related enones .

- Data Interpretation: Conflicting -NMR shifts may arise from solvent polarity effects. Compare spectra in deuterated chloroform vs. DMSO to isolate solvent-induced shifts .

Stability and Degradation Pathways

Q: What factors influence the stability of 4-(dimethylamino)-3-methylbutan-2-one, and how can degradation products be identified? A:

- Stability Tests: Conduct accelerated aging studies under UV light, heat (40–60°C), and humidity. Monitor via LC-MS for byproducts like dimethylamine or oxidized ketones.

- Degradation Analysis: Identify N-oxide derivatives using high-resolution mass spectrometry (HRMS). Cross-reference with fragmentation patterns in databases .

Applications in Organic Synthesis

Q: How is 4-(dimethylamino)-3-methylbutan-2-one utilized as a precursor in heterocyclic chemistry? A:

- Methodology: The ketone group participates in cycloaddition reactions to form pyrrole or pyridine derivatives. For example, react with hydrazines to synthesize pyrazoles under microwave irradiation.

- Optimization: Vary solvent polarity (e.g., DMF vs. THF) to control regioselectivity. Use -NMR to confirm product ratios .

Addressing Data Gaps in Physicochemical Properties

Q: How can researchers overcome the lack of published data on the compound’s solubility and partition coefficients? A:

- Experimental Determination: Measure solubility in water, ethanol, and hexane via gravimetric analysis. Calculate log (octanol-water) using shake-flask methods.

- Computational Tools: Apply group contribution methods (e.g., UNIFAC) or software like COSMOtherm to predict properties .

Contradictions in Toxicity Profiles

Q: How should conflicting reports about the compound’s toxicity be reconciled for risk assessment? A:

- Toxicological Testing: Conduct in-vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity). Compare results across cell lines (e.g., HepG2 vs. HEK293) to assess organ-specific effects.

- Meta-Analysis: Review existing SDS sheets (e.g., acute oral toxicity category 4, H302 ) and cross-validate with peer-reviewed studies. Discrepancies may stem from impurity profiles or assay protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.